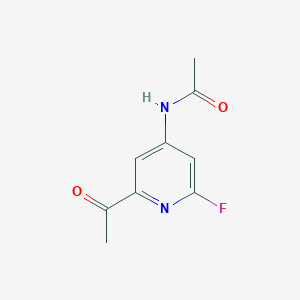
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group and a fluorine atom attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide typically involves the acetylation of 6-fluoropyridine-2-amine. One common method is as follows:
Starting Material: 6-fluoropyridine-2-amine.
Reagent: Acetic anhydride.
Catalyst: A base such as pyridine or triethylamine.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 80-100°C for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium amide (NaNH2) or thiourea under basic conditions.
Major Products
Oxidation: Formation of N-(2-carboxy-6-fluoropyridin-4-YL)acetamide.
Reduction: Formation of N-(2-acetyl-6-aminopyridin-4-YL)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Wirkmechanismus
The mechanism of action of N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The acetyl and fluorine groups play a crucial role in enhancing its binding affinity and specificity to the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Acetyl-6-chloropyridin-4-YL)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-Acetyl-6-bromopyridin-4-YL)acetamide: Similar structure but with a bromine atom instead of fluorine.
N-(2-Acetyl-6-methylpyridin-4-YL)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(2-Acetyl-6-fluoropyridin-4-YL)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C9H9FN2O2 |
|---|---|
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
N-(2-acetyl-6-fluoropyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H9FN2O2/c1-5(13)8-3-7(11-6(2)14)4-9(10)12-8/h3-4H,1-2H3,(H,11,12,14) |
InChI-Schlüssel |
GCHQFYBTBIFPAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)NC(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


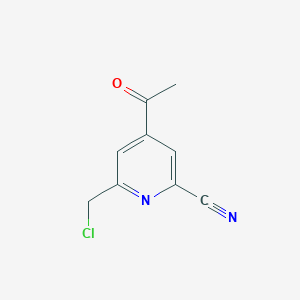
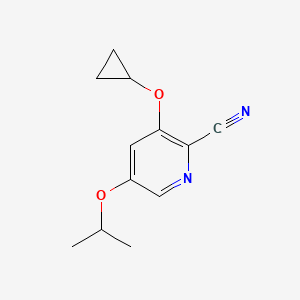

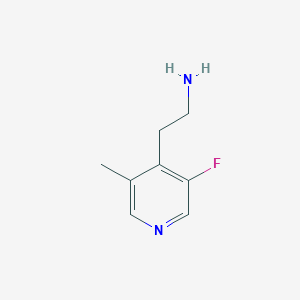




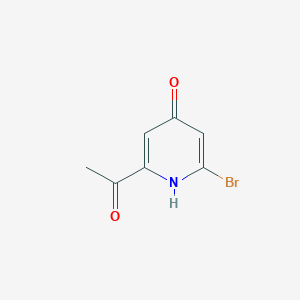
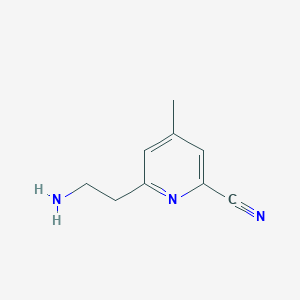
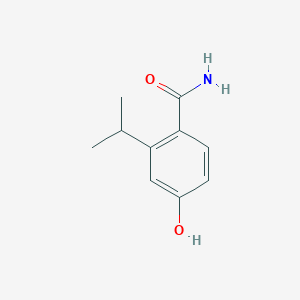
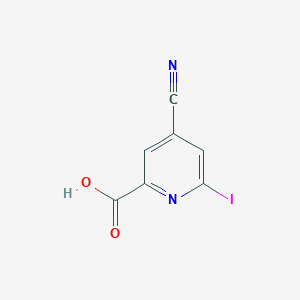
![Lithium 1-(5-hydroxypyraZin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B14845615.png)

